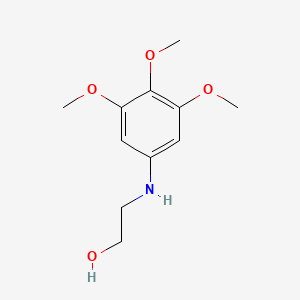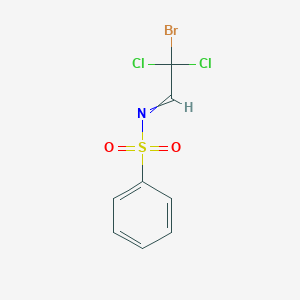![molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9](/img/structure/B14305859.png)
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:
(CH3O)2P-H+Cl-Si(CH3)3→(CH3O)2P-O-Si(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .
化学反应分析
Types of Reactions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
科学研究应用
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
作用机制
The mechanism by which dimethyl{[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the formation of protective films on electrode surfaces in lithium-ion batteries. This is achieved through electrochemical redox reactions, which enhance the stability of the electrode-electrolyte interface and reduce impedance . The compound’s ability to form stable phosphine ligands also plays a crucial role in its reactivity and applications in organic synthesis .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar applications in organic synthesis and as a reagent.
Dimethyl trimethylsilyl phosphite: Used as an additive in lithium-ion batteries and has similar chemical properties.
Uniqueness
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .
属性
CAS 编号 |
114558-93-9 |
|---|---|
分子式 |
C6H17OPSi |
分子量 |
164.26 g/mol |
IUPAC 名称 |
dimethyl(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3 |
InChI 键 |
VWDWPVRIMRSFPU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCP(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


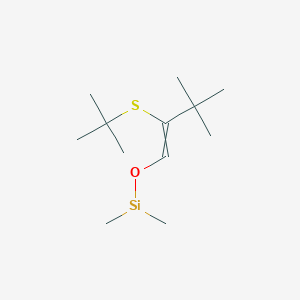
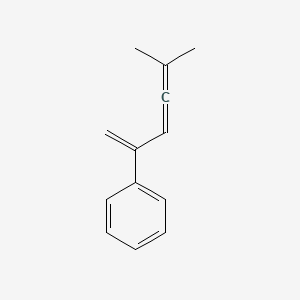
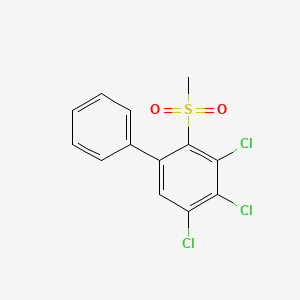
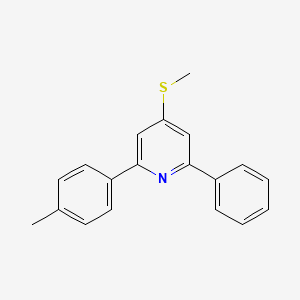
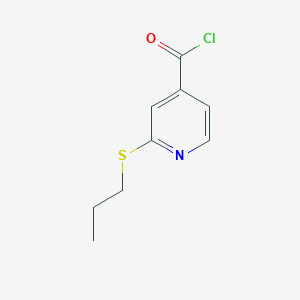
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

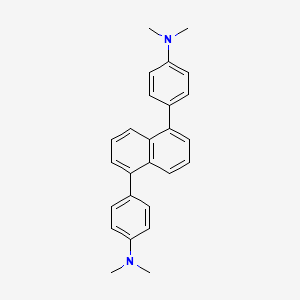
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
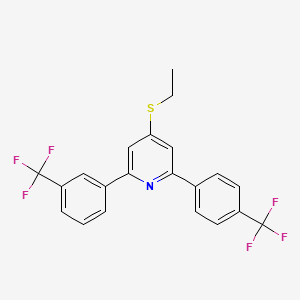
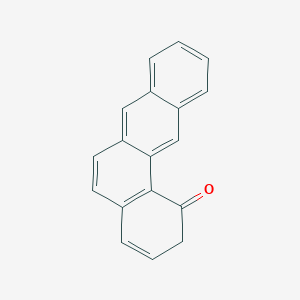
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
